molecular formula C8H10O4 B3190627 1,5-Hexadiene-2,5-dicarboxylic acid CAS No. 4481-41-8

1,5-Hexadiene-2,5-dicarboxylic acid

Cat. No.: B3190627
CAS No.: 4481-41-8
M. Wt: 170.16 g/mol
InChI Key: XOHQCRHNNARNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Hexadiene-2,5-dicarboxylic acid is an aliphatic dicarboxylic acid characterized by a conjugated diene backbone (hexadiene) with carboxylic acid groups at positions 2 and 3. Its structure confers unique reactivity due to the interplay between the unsaturated hydrocarbon chain and the electron-withdrawing carboxyl groups. This article compares this compound with similar compounds, focusing on structural features, synthesis, and functional roles in pharmaceuticals and materials science.

Properties

CAS No.

4481-41-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2,5-dimethylidenehexanedioic acid

InChI

InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

XOHQCRHNNARNFP-UHFFFAOYSA-N

SMILES

C=C(CCC(=C)C(=O)O)C(=O)O

Canonical SMILES

C=C(CCC(=C)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Backbone Rigidity : this compound’s aliphatic diene backbone provides flexibility, contrasting with the rigid aromatic or heterocyclic structures of analogs like FDCA or pyrrole derivatives. This flexibility may influence its utility in polymers or metal-organic frameworks (MOFs) as a dynamic linker .
  • Electronic Effects : Conjugated dienes in this compound could enhance reactivity in Diels-Alder reactions, unlike the electron-rich pyrrole or furan rings, which stabilize charge delocalization .
  • Biological Activity: Aminoindan and pyrrole derivatives exhibit targeted bioactivity (e.g., neuroprotection, anti-inflammatory effects), likely due to their ability to interact with specific receptors or enzymes . The aliphatic structure of this compound may limit such specificity but could serve as a metabolite or precursor.

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